molecular formula C9H10F3NO B2853452 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde CAS No. 314768-18-8

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde

Cat. No.: B2853452
CAS No.: 314768-18-8
M. Wt: 205.18
InChI Key: HLFAYEMLDYVEGC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is a high-purity chemical building block designed for research and development applications. This specialty pyrrole derivative features a 2,2,2-trifluoroethyl substituent on the nitrogen atom, which significantly influences the compound's electronic properties, metabolic stability, and overall lipophilicity. These characteristics make it a valuable intermediate in medicinal chemistry, particularly in the design and synthesis of novel antibacterial agents . The aldehyde functional group at the 3-position provides a versatile handle for further synthetic modification through condensation, nucleophilic addition, and other carbon-carbon bond forming reactions, enabling researchers to create diverse compound libraries for structure-activity relationship studies. Pyrrole-containing compounds represent an important class of heterocycles in drug discovery due to their presence in numerous natural products with demonstrated biological activity and their ability to interact with various biological targets . Research indicates that pyrrole derivatives continue to show promise in addressing the urgent need for new antibacterial compounds to combat drug-resistant pathogens . The presence of the trifluoroethyl group may enhance membrane permeability and metabolic stability, potentially leading to improved pharmacokinetic properties in downstream compounds. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFAYEMLDYVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(F)(F)F)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde typically involves the Paal-Knorr reaction. This reaction is a well-known method for synthesizing pyrrole derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5)

Structural Differences :

  • Core structure : Both compounds share the pyrrole-3-carbaldehyde backbone with 2,5-dimethyl substituents.
  • Substituent at 1-position : The main compound has a trifluoroethyl group, while the analog (CAS 2199-63-5) lacks this substituent.

Physicochemical Properties :

Property 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
Molecular Formula C₉H₁₀F₃NO C₇H₉NO
Molecular Weight (g/mol) ~205 123
logP (Estimated) Higher (due to trifluoroethyl) Lower
Aqueous Solubility Reduced (increased lipophilicity) Higher

Functional Implications :

  • The electron-withdrawing effect of the trifluoroethyl group may reduce electron density on the pyrrole ring, altering reactivity at the aldehyde position.

Comparison with 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde

Structural Differences :

  • Substituent at 1-position : The main compound has a trifluoroethyl group, while the compared compound features a bulky 2-morpholin-4-yl-5-trifluoromethyl-phenyl group.
  • Additional Functional Groups : The morpholine ring introduces hydrogen-bonding capability, and the trifluoromethylphenyl group adds steric bulk and hydrophobicity.

Physicochemical Properties :

Property This compound 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde
Molecular Formula C₉H₁₀F₃NO ~C₁₉H₂₀F₃N₂O₂
Molecular Weight (g/mol) ~205 ~380
logP (Estimated) Moderate Higher (due to trifluoromethylphenyl)
Solubility Moderate (balance of lipophilicity) Lower (increased steric bulk)

Functional Implications :

  • The morpholine group may improve aqueous solubility through hydrogen bonding, but the trifluoromethylphenyl group counteracts this by increasing hydrophobicity .
  • The bulky substituent in the compared compound could hinder binding to flat protein pockets, whereas the smaller trifluoroethyl group in the main compound allows for better steric compatibility with certain targets.

Comparison with Trifluoroethyl-Containing Pharmaceuticals (e.g., Abrocitinib Analogs)

For example:

  • Abrocitinib analogs : These compounds use trifluoroethyl groups to enhance metabolic stability and bioavailability, similar to the role hypothesized for the main compound .
  • Key Difference : The pyrrole-carbaldehyde core of the main compound distinguishes it from pyrrolidine-carboxamide-based drugs, which may target different biological pathways.

Biological Activity

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is a pyrrole derivative characterized by its unique trifluoroethyl substituent. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H10_{10}F3_3NO
  • Molecular Weight : 205.177 g/mol
  • CAS Number : 35711-47-8

Anti-inflammatory Effects

Pyrrole compounds have been investigated for their anti-inflammatory properties. While direct evidence for the specific compound is scarce, the structural similarities with other active pyrroles suggest potential anti-inflammatory mechanisms.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, studies on related pyrrole derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. The implications for this compound remain to be fully elucidated.

Cell LineIC50_{50} (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

Study on Pyrrole Derivatives

A comprehensive study analyzed the biological activities of various pyrrole derivatives including those with similar substituents. The findings suggested that modifications to the pyrrole ring can significantly influence biological activity. In particular, the introduction of electronegative groups such as trifluoromethyl has been associated with enhanced potency against certain cancer cell lines.

Mechanistic Insights

The mechanism of action for pyrrole derivatives often involves interaction with cellular pathways related to apoptosis and inflammation. For example, compounds exhibiting cytotoxic effects may induce apoptosis through mitochondrial pathways or by inhibiting specific kinases involved in cell survival.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic Substitution : React 2,2,2-trifluoroethyl bromide with 2,5-dimethylpyrrole in the presence of a base (e.g., K₂CO₃) to form the N-substituted pyrrole intermediate .

Oxidation : Treat the intermediate with an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the aldehyde group at the 3-position of the pyrrole ring .
Key Considerations :

  • Reaction temperatures (0–25°C) and solvent choices (e.g., DCM or THF) significantly impact yields.
  • Purification via column chromatography is often required to isolate the aldehyde product .

Q. How is this compound characterized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 6.2–7.0 ppm (pyrrole protons), and δ 3.5–4.0 ppm (trifluoroethyl group) confirm structural features .
    • ¹³C NMR : Signals near δ 190 ppm indicate the aldehyde carbon .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the compound’s molecular weight (~267.24 g/mol) .
  • FT-IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (C-H aldehyde) validate functional groups .

Q. What solvents and conditions are suitable for recrystallization?

Methodological Answer:

  • Preferred Solvents : Chloroform, methanol, or DMSO due to moderate solubility .
  • Crystallization Protocol :
    • Dissolve the compound in warm chloroform.
    • Slowly evaporate the solvent at 4°C to yield needle-like crystals.
    • Monitor purity via melting point analysis (expected range: 120–125°C) .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing trifluoroethyl group reduces electron density on the pyrrole ring, stabilizing intermediates during electrophilic substitution. This is confirmed by DFT calculations showing decreased HOMO-LUMO gaps in analogs .
  • Reactivity Impact :
    • Slows down nucleophilic attacks at the 3-position due to steric hindrance.
    • Enhances aldehyde oxidation resistance compared to non-fluorinated analogs .

Q. What are the challenges in isolating intermediates during synthesis?

Methodological Answer:

  • Intermediate Instability : The N-trifluoroethylpyrrole intermediate is prone to oxidation; use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to stabilize it .
  • Purification :
    • Employ flash chromatography with silica gel (hexane:ethyl acetate = 4:1) to separate intermediates.
    • Monitor via TLC (Rf = 0.3–0.5 for the aldehyde product) .

Q. How can computational modeling guide reaction optimization?

Methodological Answer:

  • DFT Studies : Predict transition states for oxidation steps to identify energy barriers. For example, PCC-mediated oxidation has a lower activation energy (~25 kcal/mol) than KMnO₄ (~35 kcal/mol) .
  • Molecular Dynamics : Simulate solvent effects to optimize reaction rates (e.g., THF vs. DMF) .

Q. What contradictions exist in reported biological activities of similar pyrrole derivatives?

Methodological Answer:

  • Antimicrobial Activity : Some studies report IC₅₀ values <10 μM for fluorinated pyrroles , while others show no activity due to poor membrane permeability .
  • Resolution : Perform comparative assays under standardized conditions (e.g., broth microdilution) and validate via logP measurements to assess bioavailability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modification Sites :
    • Aldehyde Group : Replace with carboxylic acid or amine to study electronic effects.
    • Trifluoroethyl Group : Compare with ethyl or chlorinated analogs .
  • Assay Design :
    • Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization.
    • Corrogate activity data with Hammett constants (σ) of substituents .

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